molecular formula C23H18ClN7O B2441595 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1006002-05-6

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No.: B2441595
CAS No.: 1006002-05-6
M. Wt: 443.9
InChI Key: XUWUPZICSCZJBP-UHFFFAOYSA-N
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Description

The compound "N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide" represents a unique chemical entity characterized by its multi-ring structure and functional groups. Such compounds often exhibit specific biochemical and pharmacological activities, making them valuable in various scientific domains.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWUPZICSCZJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide typically involves several key steps. The process generally begins with the formation of the pyrazolo[3,4-d]pyrimidin-4-yl core, followed by the introduction of the 4-chlorophenyl and 3-methyl-1H-pyrazol-5-yl substituents. The final step involves the coupling of this intermediate with 2-phenylacetamide under suitable reaction conditions, often involving catalysts, solvents, and controlled temperatures. Industrial Production Methods: On an industrial scale, the synthesis may employ more efficient methods to optimize yield and reduce costs. This can involve the use of automated synthesis equipment, scalable reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions enable modifications to its structure, potentially enhancing its properties or generating useful derivatives. Common Reagents and Conditions: Oxidation reactions may utilize agents such as potassium permanganate or hydrogen peroxide. Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often use halogenated solvents and bases. Major Products Formed:

Scientific Research Applications

Chemistry: The compound's unique structure can serve as a valuable intermediate in the synthesis of more complex molecules. It may also be used in studies exploring new reaction mechanisms or chemical transformations. Biology: In biological research, it can be utilized as a probe to study enzyme interactions, cellular processes, or as a precursor for imaging agents. Medicine: The compound may exhibit pharmacological activity, serving as a lead compound for developing new drugs targeting specific diseases or conditions. Industry: In industrial applications, it can be employed in the development of specialty chemicals, materials science, and as a component in various manufacturing processes.

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can result in various physiological effects, from inhibiting enzyme activity to modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide stands out due to its distinctive structural features and functional groups. Similar Compounds: Examples of similar compounds may include derivatives of pyrazolo[3,4-d]pyrimidines, other multi-ring systems with substituted phenyl groups, or compounds featuring amide linkages.

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of various substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence the compound's biological profile.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This compound is believed to modulate the activity of these targets through competitive inhibition or allosteric modulation.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
5iMCF-70.3Dual EGFR/VGFR2 inhibitor
6A54926Induces autophagy
72HCC0.07CDK inhibition

Case Study: MCF-7 Cell Line
In studies involving the MCF-7 breast cancer cell line, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated the ability to inhibit tumor growth and induce apoptosis effectively. For example, compound 5i was reported to significantly suppress cell migration and promote DNA fragmentation in treated cells .

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory and antimicrobial activities. They are believed to inhibit cyclooxygenase enzymes (COX) and exhibit antibacterial effects against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorophenyl Group : Enhances hydrophobic interactions with target proteins.
  • Pyrazole Moieties : Key for interaction with enzyme active sites.
  • Phenylacetamide Linker : Provides flexibility and may influence binding affinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves cyclization of pyrazole and pyrimidine precursors. For example, coupling 4-chlorophenyl-substituted pyrazolo[3,4-d]pyrimidine intermediates with α-chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF) . Optimization includes varying solvent polarity (DMF vs. acetonitrile), temperature (80–120°C), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions on the pyrazole and pyrimidine rings, with aromatic protons appearing at δ 7.2–8.5 ppm and methyl groups at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~500–550) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond angles and torsional strain .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodology :

  • Kinase Inhibition : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to assess inhibition of kinases like CDK or EGFR .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Reproducibility Checks : Validate assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Cross-verify kinase inhibition with radiometric 32^{32}P-ATP assays .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to identify SAR trends .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance water solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release .
  • Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification of plasma and tissue concentrations .

Q. How can molecular docking predict binding modes to biological targets?

  • Methodology :

  • Target Selection : Prioritize kinases with known pyrazolo[3,4-d]pyrimidine affinity (e.g., JAK2, Aurora B) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking, with force fields (e.g., OPLS3e) optimizing ligand-receptor interactions .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine pose predictions .

Q. What experimental designs mitigate off-target effects in cellular studies?

  • Methodology :

  • CRISPR Knockout : Generate kinase-deficient cell lines to confirm target specificity .
  • Proteome Profiling : Use affinity pull-down assays with biotinylated probes to identify unintended binding partners .

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